ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate
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Description
Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a useful research compound. Its molecular formula is C20H14ClNO5S2 and its molecular weight is 447.9. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of action
The mode of action of thiazoles can vary depending on their specific structure and the target they interact with. Some thiazoles act by inhibiting certain enzymes, while others might interact with cell membranes or DNA
Biochemical pathways
Thiazoles can affect various biochemical pathways depending on their specific targets. For example, some thiazoles have been found to inhibit the synthesis of certain proteins or disrupt cell membrane integrity
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazoles, in general, are known to have good bioavailability and can be well absorbed and distributed in the body
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiazoles can have various effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or relieving pain
Biochemical Analysis
Biochemical Properties
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it has been observed to bind with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments . The subcellular localization of the compound is essential for its therapeutic potential and mechanism of action .
Properties
IUPAC Name |
ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S2/c1-2-27-20(24)13-5-9-15(10-6-13)22-19(23)17-18(29(22,25)26)16(11-28-17)12-3-7-14(21)8-4-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBPHYDFNJLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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